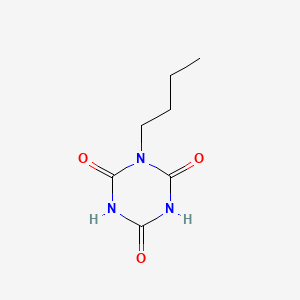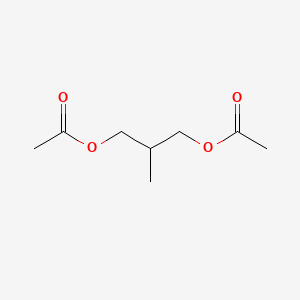
2-Methylpropane-1,3-diyl diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylpropane-1,3-diyl diacetate is an organic compound with the molecular formula C8H14O4 and a molecular weight of 174.1944 . It is a diacetate ester derived from 2-methyl-1,3-propanediol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 2-Methylpropane-1,3-diyl diacetate can be synthesized through the esterification of 2-methyl-1,3-propanediol with acetic anhydride or acetyl chloride. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction conditions often involve heating the reactants under reflux to achieve a high yield of the diacetate ester .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where 2-methyl-1,3-propanediol is reacted with acetic anhydride in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .
化学反应分析
Types of Reactions: 2-Methylpropane-1,3-diyl diacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the diacetate ester can be hydrolyzed back to 2-methyl-1,3-propanediol and acetic acid.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: 2-methyl-1,3-propanediol and acetic acid.
Oxidation: Carboxylic acids or aldehydes.
科学研究应用
2-Methylpropane-1,3-diyl diacetate has several applications in scientific research:
作用机制
The mechanism of action of 2-Methylpropane-1,3-diyl diacetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2-methyl-1,3-propanediol, which can then participate in metabolic pathways or chemical reactions. The presence of the acetate groups allows for specific interactions with enzymes and other biomolecules, influencing its reactivity and biological activity .
相似化合物的比较
1,3-Propanediol: A simpler diol with similar chemical properties but lacking the methyl and acetate groups.
2-Methyl-1,3-propanediol: The parent compound from which 2-Methylpropane-1,3-diyl diacetate is derived.
Propylene glycol diacetate: Another diacetate ester with similar applications but different structural properties.
Uniqueness: this compound is unique due to the presence of both methyl and acetate groups, which enhance its reactivity and versatility in various chemical and industrial applications. Its branched structure also imparts distinct physical and chemical properties compared to linear diols and esters .
属性
IUPAC Name |
(3-acetyloxy-2-methylpropyl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-6(4-11-7(2)9)5-12-8(3)10/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKLKBUOGOLEJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C)COC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
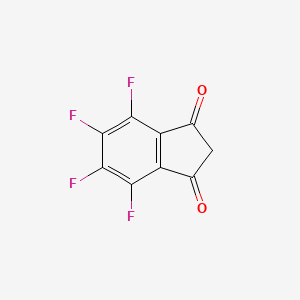
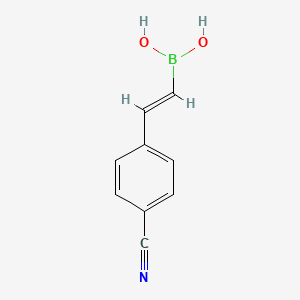
![N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B8263214.png)
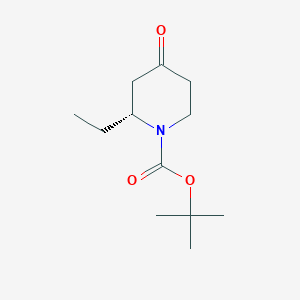
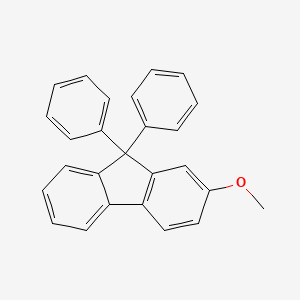
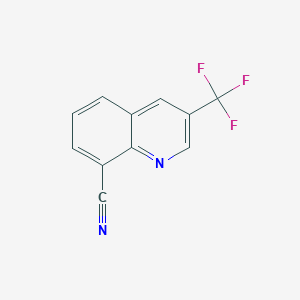
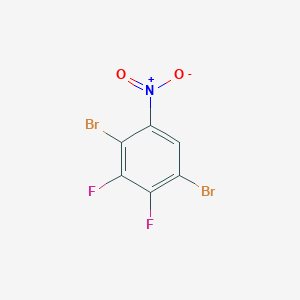
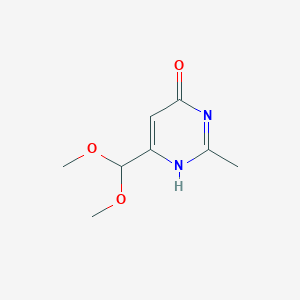
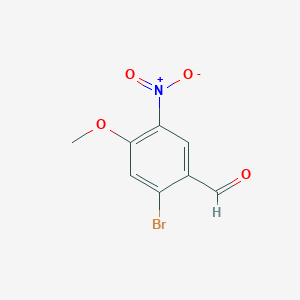
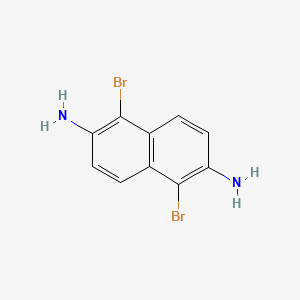
![9-([1,1'-Biphenyl]-3-yl)-2-bromo-9-phenyl-9H-fluorene](/img/structure/B8263263.png)
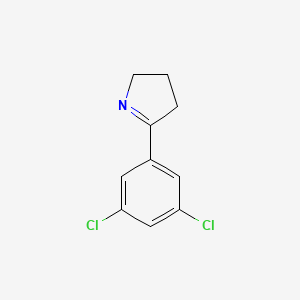
![2-Chloro-4-(4-(dibenzo[b,d]furan-4-yl)phenyl)-6-phenyl-1,3,5-triazine](/img/structure/B8263272.png)
